Induction Consistency & Hepatic-Renal Toxicity vs. Alloxan
In a controlled comparative study using male rats, streptozotocin at 60 mg/kg intraperitoneal (i.p.) produced more consistent hyperglycemia with significantly less liver and kidney tissue damage compared to alloxan at 150 mg/kg i.p. [1]. The STZ group maintained elevated blood glucose with reduced cellular degeneration in hepatic and renal tissues relative to the alloxan group [1].
| Evidence Dimension | Liver and kidney histopathological damage score |
|---|---|
| Target Compound Data | STZ 60 mg/kg i.p.: Reduced cellular degeneration in liver and kidney tissue |
| Comparator Or Baseline | Alloxan 150 mg/kg i.p.: Significantly greater liver and kidney tissue damage (P<0.05) |
| Quantified Difference | Significant difference (P<0.05) in tissue damage favoring STZ |
| Conditions | Male rats, intraperitoneal administration, histopathological analysis with hematoxylin-eosin staining |
Why This Matters
This directly informs procurement decisions for researchers requiring a diabetogenic agent with minimal confounding off-target organ toxicity.
- [1] Miswari I, Husna F, Zulkarnain Z, Syahrizal D, Syahputra AA, Hasan DI. Comparative study of blood glucose levels and the degree of liver and kidney damage in diabetic animal models induced by alloxan, streptozotocin, and streptozotocin-nicotinamide. Jurnal Kedokteran Hewan. 2025;19(2). DOI: 10.21157/j.ked.hewan.v19i2.40839. View Source
